molecular formula C7H4Cl3N3 B13478038 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine CAS No. 2644062-08-6

4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B13478038
CAS No.: 2644062-08-6
M. Wt: 236.5 g/mol
InChI Key: CZIYRYXNISATIB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms and a chloromethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4,6-dichloropyrimidine with an imidazole derivative in the presence of a base such as sodium methoxide . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diamino-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine .

Scientific Research Applications

4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused imidazole-pyridine ring system, which imparts distinct chemical properties and reactivity

Properties

CAS No.

2644062-08-6

Molecular Formula

C7H4Cl3N3

Molecular Weight

236.5 g/mol

IUPAC Name

4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H4Cl3N3/c8-2-5-11-3-1-4(9)12-7(10)6(3)13-5/h1H,2H2,(H,11,13)

InChI Key

CZIYRYXNISATIB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=C(N2)CCl

Origin of Product

United States

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